3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid are the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound, also known as Pyrrothiogatain, inhibits the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 .
Biochemical Pathways
The inhibition of GATA3 and other GATA family proteins by this compound significantly suppresses Th2 cell differentiation . The compound also inhibits the expression and production of Th2 cytokines .
Result of Action
The result of the action of this compound is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This could potentially alter immune responses, as Th2 cells and cytokines play a significant role in the immune system.
Biochemical Analysis
Biochemical Properties
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .
Cellular Effects
This compound significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with GATA family proteins . By targeting the DNA-binding activity of these proteins, it inhibits their interaction with SOX4 .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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